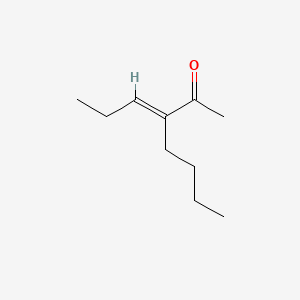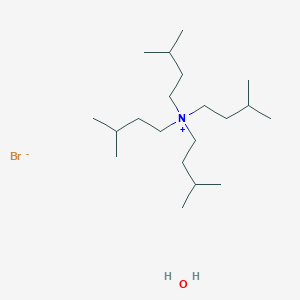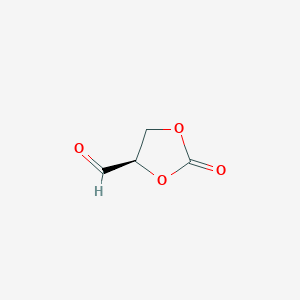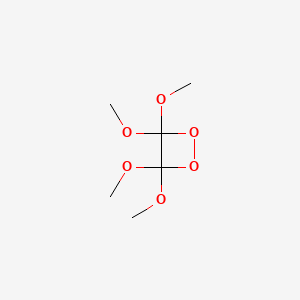![molecular formula C26H38O8 B14677597 Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol CAS No. 32630-58-3](/img/structure/B14677597.png)
Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. It is synthesized through the polymerization of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] involves a polymerization reaction. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers, 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, and 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol], are fed into the reactor along with the catalyst. The reaction is carefully monitored and controlled to ensure consistent quality and yield of the polymer. After polymerization, the polymer is purified and processed into the desired form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, altering the polymer’s characteristics.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in polymers with different functional groups.
Applications De Recherche Scientifique
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for applications in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. The exact mechanism can vary depending on the specific application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, pentyl ester
- 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is unique due to its specific polymeric structure, which imparts distinct physical and chemical properties. These properties make it suitable for applications that require high stability, biocompatibility, and specific interaction with biological or chemical targets.
Propriétés
Numéro CAS |
32630-58-3 |
|---|---|
Formule moléculaire |
C26H38O8 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C16H18O4.C10H20O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h5-12H,3-4H2,1-2H3;9-12H,1-8H2 |
Clé InChI |
QVQJBUCFNAJZII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC.C1CC(CCC1OCCO)OCCO |
Numéros CAS associés |
32630-58-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)

![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)

![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)

![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)



![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
